

# RAF265 antiviral activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

## RAF265 Antiviral Profile Overview

| Virus                                  | Assay System   | Effective Concentration (EC <sub>50</sub> ) / Reduction                 | Proposed Primary Mechanism of Action                |
|----------------------------------------|----------------|-------------------------------------------------------------------------|-----------------------------------------------------|
| PEDV (Porcine Epidemic Diarrhea Virus) | Vero cells [1] | Viral load reduced by ~10,000-fold [1]                                  | Inhibits viral entry and host protein synthesis [1] |
| PEDV Pseudotyped Particle              | Huh7 cells [1] | 79.1 nM [1]                                                             | Inhibits viral entry [1]                            |
| SARS-CoV-2 Pseudotyped Particle        | Huh7 cells [1] | Potent inhibitory activity (specific EC <sub>50</sub> not provided) [1] | Inhibits viral entry [1]                            |
| SARS-CoV Pseudotyped Particle          | Huh7 cells [1] | Potent inhibitory activity (specific EC <sub>50</sub> not provided) [1] | Inhibits viral entry [1]                            |

## Detailed Experimental Data and Protocols

For research reproducibility, here are the key experimental methodologies used to generate the data on **RAF265**.

- **Virus Entry Assay (Pseudotyped Particles):** This was the primary method used to determine that **RAF265** inhibits viral entry [1]. The protocol is as follows:
  - **Particle Production:** Pseudotyped viral particles were generated by co-transfecting HEK293T cells with a plasmid encoding the firefly luciferase reporter gene and plasmids expressing the spike (S) glycoproteins of PEDV, SARS-CoV-2, or SARS-CoV [1].
  - **Treatment and Transduction:** Huh7 cells were pre-treated with serially diluted **RAF265** before being transduced with the pseudotyped particles [1].
  - **Quantification:** After 48 hours, luciferase activity was measured. A reduction in luminescence, compared to untreated controls, indicates inhibition of viral entry. The  $EC_{50}$  of **79.1 nM** for PEDV-pp was calculated from this data [1].
- **In Vivo Efficacy Study:** The antiviral effect of **RAF265** was confirmed in a live animal model.
  - **Model:** Newborn piglets were challenged with the PEDV CV777 strain [1].
  - **Result:** Treatment with **RAF265** protected the piglets from the viral challenge, demonstrating efficacy beyond cell culture models [1].
- **Cytoskeleton and Translation Analysis:** To elucidate the mechanism, researchers used western blotting to analyze key host cell signaling pathways in **RAF265**-treated, PEDV-infected Vero cells. They observed:
  - **Reduced phosphorylation** of eukaryotic initiation factor 4E (eIF4E), a key protein in the host cell's translation machinery [1].
  - **Altered phosphorylation** of cytoskeleton regulators, including cofilin and myosin [1].
  - These findings support the proposed dual mechanism of action involving disruption of both host protein synthesis and cytoskeletal arrangement, which is crucial for viral entry [1].

## Mechanism of Action and Comparative Context

**RAF265**'s antiviral action is considered **host-directed**, meaning it targets cellular proteins and pathways that the virus exploits, rather than viral proteins themselves [1] [2]. This approach is promising for developing broad-spectrum antivirals with a lower likelihood of drug resistance [2].

The diagram below illustrates the dual antiviral mechanism of **RAF265** against coronavirus infection, based on the described research findings.



[Click to download full resolution via product page](#)

## Research and Safety Context

- **Drug Repurposing Origin:** **RAF265** was initially developed as an oral anticancer agent. It is a small-molecule kinase inhibitor that targets both RAF kinases (including mutant BRAF) and VEGFR-2, and it has undergone Phase 1/2 clinical trials for metastatic melanoma [3] [1].
- **Clinical Safety Profile:** In human trials, the maximum tolerated dose was established at 48 mg once daily. The most common treatment-related adverse effects included fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%) [3]. This established safety profile can inform decisions for its potential repurposing as an antiviral agent.

## Comparative Antiviral Strategies

To position **RAF265** among other antiviral approaches, the table below contrasts it with other strategies mentioned in your search results.

| Agent / Approach | Type                     | Primary Target                             | Key Advantage                                               | Key Consideration                                                               |
|------------------|--------------------------|--------------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------|
| RAF265           | Synthetic Small Molecule | Host Kinases / Translation (Host-Directed) | Broad-spectrum potential against multiple coronaviruses [1] | Pre-existing clinical safety data shows side effects like diarrhea, fatigue [3] |

| **Natural Compounds** (e.g., flavonoids) | Herbal Extracts / Monomers | Viral Protease (3CLpro) & Host Pathways [4] | Multi-target, lower likelihood of resistance, high safety potential [4] | Often less characterized, complex mechanisms, standardization challenges [4] | | **Protease Inhibitors** (e.g., GC376) | Synthetic Small Molecule | Viral Protease (Direct-Acting) | High specificity and potency [4] | Susceptible to resistance due to viral mutation [2] |

In summary, **RAF265** represents a promising host-directed antiviral candidate with demonstrated activity against several coronaviruses. Its well-defined molecular mechanism and available clinical safety data could potentially accelerate its development path.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Small-Molecule RAF265 as an Antiviral Therapy Acts ... [mdpi.com]
2. Overview of host-directed antiviral targets for future ... [sciencedirect.com]
3. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]
4. An overview of natural herbal extracts and compounds for ... [frontiersin.org]

To cite this document: Smolecule. [RAF265 antiviral activity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-antiviral-activity-comparison>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)